2-Carboethoxy-4'-methoxybenzophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboethoxy-4’-methoxybenzophenone typically involves the esterification of 2-hydroxy-4-methoxybenzophenone. One common method includes the reaction of 2-hydroxy-4-methoxybenzophenone with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods: Industrial production methods for 2-Carboethoxy-4’-methoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Carboethoxy-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2-Carboethoxy-4’-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of UV-absorbing materials and as a stabilizer in polymers .
Mechanism of Action
The mechanism of action of 2-Carboethoxy-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress and inhibition of specific enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Hydroxy-4-methoxybenzophenone (BP-3): Commonly used in sunscreens for UV protection.
2,2’-Dihydroxy-4-methoxybenzophenone (BP-8): Known for its UV-absorbing properties.
2,2’-Dihydroxy-4,4’-dimethoxybenzophenone (BP-6): Used in various industrial applications.
Uniqueness: 2-Carboethoxy-4’-methoxybenzophenone is unique due to its ester functional group, which imparts different chemical properties compared to its hydroxylated counterparts. This ester group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other benzophenone derivatives may not be as effective .
Properties
IUPAC Name |
ethyl 2-(4-methoxybenzoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-17(19)15-7-5-4-6-14(15)16(18)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRUIBVEGHMULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584163 | |
Record name | Ethyl 2-(4-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-79-5 | |
Record name | Ethyl 2-(4-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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